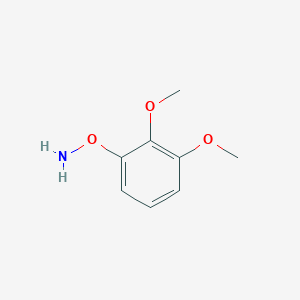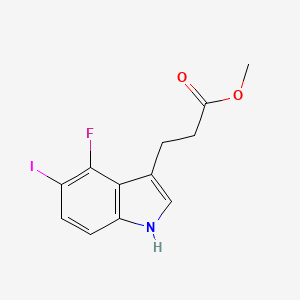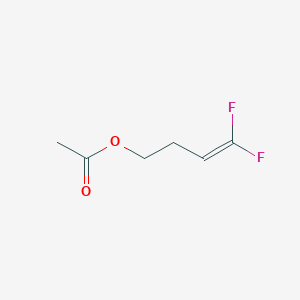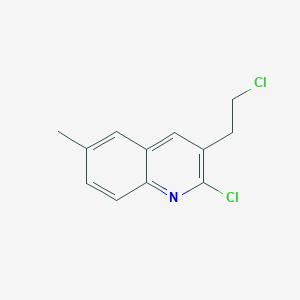
O-(2,3-dimethoxyphenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2,3-Dimethoxyphenyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO3. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2,3-dimethoxyphenyl group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxime Hydrolysis Method: One common method for preparing hydroxylamine derivatives involves the hydrolysis of oximes.
Electrodialysis Coupled with Oxime Hydrolysis: A more advanced method involves the use of electrodialysis coupled with oxime hydrolysis.
Industrial Production Methods: Industrial production of O-(2,3-dimethoxyphenyl)hydroxylamine may involve large-scale application of the above methods, with optimizations for yield, purity, and cost-effectiveness. The specific conditions, such as temperature, pH, and reaction time, are carefully controlled to maximize the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-(2,3-dimethoxyphenyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(2,3-dimethoxyphenyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones . It serves as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs or as a tool in biochemical research to study enzyme mechanisms and other biological processes.
Industry: The compound finds applications in the chemical industry, particularly in the production of fine chemicals and pharmaceuticals. Its reactivity and versatility make it valuable in various industrial processes.
Wirkmechanismus
The mechanism of action of O-(2,3-dimethoxyphenyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The hydroxylamine group can participate in nucleophilic addition or substitution reactions, while the 2,3-dimethoxyphenyl group can influence the compound’s reactivity and stability .
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes or other proteins, affecting their function. The specific molecular targets and pathways depend on the context of its use in research or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- O-(diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
- 2,4-dinitrophenylhydroxylamine
Comparison: O-(2,3-dimethoxyphenyl)hydroxylamine is unique due to the presence of the 2,3-dimethoxyphenyl group, which imparts distinct chemical properties compared to other hydroxylamine derivatives.
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
O-(2,3-dimethoxyphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO3/c1-10-6-4-3-5-7(12-9)8(6)11-2/h3-5H,9H2,1-2H3 |
InChI-Schlüssel |
WYJYCSAVZKNMAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)ON)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)



![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
![2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
